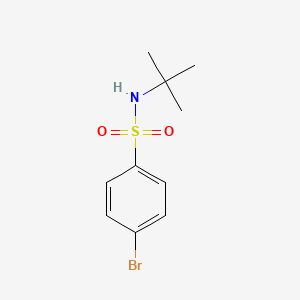

2-Aminomalononitrile 4-methylbenzenesulfonate

Overview

Description

2-Aminomalononitrile 4-methylbenzenesulfonate (AMBS) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that can be used in a variety of laboratory experiments, and its unique properties provide a wealth of opportunities for research. AMBS is a highly reactive compound, and its reactivity makes it an attractive option for many scientific applications.

Scientific Research Applications

Chemical Synthesis and Reactions

Formation of Thiazoles and Pyrimidines

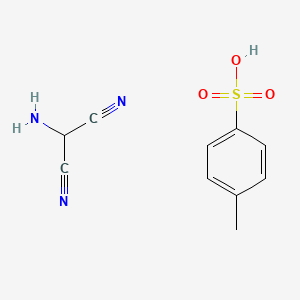

Aminopropanedinitrile 4-methylbenzenesulfonate reacts with isothiocyanates to form 5-amino-2-(alkyl/arylamino)-4-cyanothiazoles, further reacting to produce thiazolo pyrimidines (Freeman & Kim, 1991).

Crystal Structure Analysis

The asymmetric unit of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate has been studied for its crystal structure, revealing significant hydrogen bonding and aromatic π–π stacking interactions (Babu et al., 2014).

Automated Radiosynthesis

The compound is used in the automated synthesis of [18F]FDDNP, a PET imaging probe for Alzheimer’s and other neurodegenerative diseases (Liu et al., 2006).

Multicomponent Reactions

It participates in reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates, forming various organic intermediates and products (Alizadeh et al., 2007).

Molecular Orbital Study

The anion form has been studied using ab initio quantum chemical methods, contributing to the understanding of its internal vibrational modes (Ristova et al., 1999).

Pharmaceutical and Biological Applications 6. Azo Pigment Synthesis: It serves as an intermediate in the synthesis of lake red azo pigments, with studies on its zwitterionic tautomeric form (Bekö et al., 2012).

Antioxidant Activity in Lubricating Oils

Some derivatives have been evaluated for antioxidant activity in lubricating oils, indicating potential industrial applications (Habib et al., 2014).

Charge Transfer Complex Studies

The compound's charge transfer complex has been synthesized and investigated for DNA binding and antioxidant activity (Vadivelan et al., 2015).

Mechanism of Action

While specific mechanisms of action for 2-Aminomalononitrile 4-methylbenzenesulfonate are not detailed in the search results, it’s known that the compound and its derivatives participate in a range of chemical reactions, contributing to the formation of complex structures.

Safety and Hazards

Properties

IUPAC Name |

2-aminopropanedinitrile;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H3N3/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-3(6)2-5/h2-5H,1H3,(H,8,9,10);3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUWQVWJLLBVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C(#N)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198981 | |

| Record name | Aminomalononitrile p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5098-14-6 | |

| Record name | Propanedinitrile, 2-amino-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5098-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminomalononitrile p-toluenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005098146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminomalononitrile p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminomalononitrile p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are some key reactions aminomalononitrile p-toluenesulfonate participates in?

A: Aminomalononitrile p-toluenesulfonate exhibits interesting reactivity with various electrophiles. For instance, it reacts with isothiocyanates to yield 5-amino-2-(substituted-amino)-4-cyanothiazoles. [, ] These thiazoles can further react with amidines or orthoesters, providing access to 7-amino-2-(substituted-amino)thiazolo[5,4-d]pyrimidines. [] Furthermore, it reacts with aromatic aldehydes to produce (E,E)-4-amino-1-aryl-3-cyano-4-methoxy-2-aza-1,3-butadienes and trans-2,2,5,5-tetracyano-3,6-diarylpiperazines. [, ]

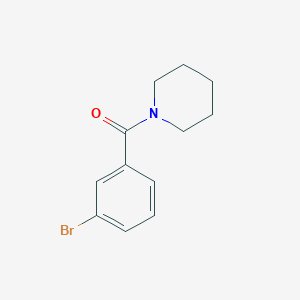

Q2: How does the reaction with benzylic compounds make aminomalononitrile p-toluenesulfonate relevant to phenylalanine synthesis?

A: Researchers investigated the reaction of aminomalononitrile p-toluenesulfonate with benzyl bromide as a potential pathway to phenylalanine. [] The reaction, using triethylamine as a base, yields 2-benzyl-2-aminomalononitrile in good yield. Notably, the reaction tolerates the presence of water. Subsequent hydrolysis of 2-benzyl-2-aminomalononitrile leads to the formation of phenylalanine. This route provides an interesting chemical perspective on the presence of one methylene unit in aromatic amino acids and the α-hydrogen in proteinogenic amino acids. []

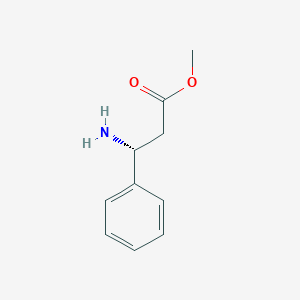

Q3: Can you elaborate on the structural characterization of trans-2,2,5,5-tetracyano-3,6-diphenylpiperazine, a product formed from aminomalononitrile p-toluenesulfonate?

A: X-ray crystallography studies revealed the structure of trans-2,2,5,5-tetracyano-3,6-diphenylpiperazine, confirming its empirical formula (C20H14N6). [] The analysis showed a piperazine ring adopting a chair conformation, with phenyl groups occupying the equatorial positions. The piperazine ring exhibits approximate tetrahedral geometry for both its exterior and interior bond angles. Interestingly, the crystal structure also revealed the presence of two propanone solvent molecules per piperazine unit. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)